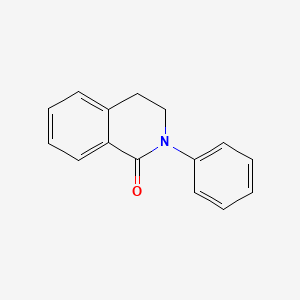

2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Description

The Isoquinoline (B145761) Nucleus as a Privileged Scaffold in Medicinal Chemistry

The isoquinoline nucleus, the parent structure of dihydroisoquinolinones, is a bicyclic aromatic heterocycle that is a cornerstone in the development of pharmaceuticals. Its rigid structure and ability to be readily functionalized at various positions make it an ideal template for designing molecules that can interact with high specificity with biological macromolecules. This has led to the development of numerous isoquinoline-based drugs with diverse therapeutic applications.

Historical Development of Dihydroisoquinolinone Chemistry and Research

The synthesis of the isoquinoline and, by extension, the dihydroisoquinolinone core has been a subject of extensive research for over a century. Several named reactions have been pivotal in the construction of this heterocyclic system.

The Bischler-Napieralski reaction , first reported in 1893, is a classic method for synthesizing 3,4-dihydroisoquinolines. mdpi.com This intramolecular cyclization of a β-arylethylamide is typically promoted by a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride. mdpi.comnih.gov The reaction proceeds through an electrophilic aromatic substitution, where the amide carbonyl is activated to facilitate ring closure. nih.gov

Another cornerstone is the Pictet-Spengler reaction , discovered in 1911, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. nih.govrsc.org Subsequent oxidation can then yield the corresponding dihydroisoquinolinone. This reaction is notable for its ability to proceed under mild, even physiological, conditions in some cases. nih.gov

The Pomeranz-Fritsch reaction , also dating back to 1893, provides a route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. mdpi.comrsc.org While traditionally used for the synthesis of fully aromatic isoquinolines, modifications of this reaction can be employed to access dihydroisoquinoline structures. acs.orgresearchgate.net

These foundational methods have been continuously refined and supplemented by modern synthetic strategies, including transition-metal-catalyzed cross-coupling reactions and C-H activation approaches, which have expanded the accessibility and diversity of dihydroisoquinolinone derivatives for research. nih.gov

Structural Elucidation Context for 2-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

The key spectroscopic data points for this compound are:

| Property | Data |

| Molecular Formula | C₁₅H₁₃NO nih.gov |

| Molecular Weight | 223.27 g/mol nih.gov |

The structural elucidation would typically involve:

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique would provide information about the number and types of protons and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons on both the phenyl ring and the isoquinolinone core, as well as characteristic triplets for the two methylene (B1212753) groups (-CH₂-CH₂-) in the dihydroisoquinolinone ring system.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This would reveal the number of unique carbon environments in the molecule. The spectrum would show signals for the carbonyl carbon (C=O) of the lactam, as well as for the aromatic and aliphatic carbons.

Infrared (IR) Spectroscopy: A key feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically in the region of 1650-1690 cm⁻¹.

Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound by identifying the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. nih.govacs.org

Current Research Trends and Perspectives on Dihydroisoquinolinones

Research into dihydroisoquinolinone derivatives continues to be an active and fruitful area of medicinal chemistry. Current trends focus on the synthesis of novel analogues and the exploration of their biological activities across a range of therapeutic areas.

Recent studies have highlighted the potential of dihydroisoquinolinones as:

Anticancer Agents: A significant body of research is dedicated to the development of dihydroisoquinolinone-based compounds as inhibitors of cancer cell proliferation. For instance, certain derivatives have been investigated as tubulin polymerization inhibitors, a mechanism of action shared by several successful chemotherapy drugs. nih.gov

Antimicrobial Agents: The dihydroisoquinolinone scaffold has been explored for the development of new antibacterial and antifungal agents.

Enzyme Inhibitors: The structural features of dihydroisoquinolinones make them suitable candidates for the design of inhibitors for various enzymes implicated in disease.

The future of dihydroisoquinolinone research lies in the continued exploration of their structure-activity relationships (SAR), the development of more efficient and stereoselective synthetic methods, and the identification of novel biological targets. The versatility of this scaffold ensures its continued relevance in the quest for new and improved therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15-14-9-5-4-6-12(14)10-11-16(15)13-7-2-1-3-8-13/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUKHFQYUSVVBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C2=CC=CC=C21)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenyl 3,4 Dihydroisoquinolin 1 2h One and Its Derivatives

Classical Cyclization Strategies

The foundational methods for constructing the core dihydroisoquinolinone ring system rely on intramolecular cyclization reactions that have been established for over a century. These strategies typically involve the formation of a key carbon-nitrogen or carbon-carbon bond to close the heterocyclic ring.

Bischler-Napieralski Reactions

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.org It involves the acid-catalyzed intramolecular cyclodehydration of a β-arylethylamide. wikipedia.orgnrochemistry.com The reaction is typically promoted by strong dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA) under reflux conditions. wikipedia.orgnrochemistry.com

The mechanism generally proceeds through an initial activation of the amide carbonyl, followed by an electrophilic aromatic substitution where the electron-rich aryl ring attacks the activated amide moiety. For the synthesis of the target lactam, 2-phenyl-3,4-dihydroisoquinolin-1(2H)-one, this would conceptually involve the cyclization of an N-(2-phenylethyl)benzamide derivative. However, the classic Bischler-Napieralski reaction forms an imine (a 3,4-dihydroisoquinoline), not a lactam. To obtain the desired isoquinolin-1(2H)-one, a subsequent oxidation step at the C1 position would be necessary. Alternatively, modifications to the standard protocol, such as those that might generate an N-acyliminium ion intermediate, could potentially lead to the lactam structure, though this is not the typical outcome of the reaction. The efficiency of the cyclization is notably enhanced by electron-donating substituents on the β-aryl ring. nrochemistry.com

Pictet-Spengler Reactions

The Pictet-Spengler reaction is another fundamental method, traditionally used for synthesizing tetrahydroisoquinolines. wikipedia.org The reaction entails the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring-closing electrophilic substitution. wikipedia.org The key intermediate in this process is an iminium ion, which is more electrophilic than the initial imine and readily undergoes cyclization. wikipedia.org

To adapt this reaction for the synthesis of this compound, the choice of starting materials is critical. One would need to start with a β-phenylethylamine and a carbonyl compound that already contains the N-phenyl group and the C1-carbonyl functionality. For instance, reacting phenethylamine (B48288) with an N-phenyl-substituted glyoxylic acid derivative could, in principle, lead to a tetrahydroisoquinoline-1-carboxylic acid, which could then be oxidized to the desired dihydroisoquinolinone. Conditions for the Pictet-Spengler reaction involving less nucleophilic phenyl rings (as opposed to indoles) generally require stronger acids and higher temperatures. wikipedia.org

Pomeranz-Fritsch Reactions

The Pomeranz-Fritsch reaction, also known as the Pomeranz-Fritsch cyclization, is a method for the synthesis of isoquinolines. wikipedia.org The standard reaction involves the acid-promoted cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.org Strong acids, such as concentrated sulfuric acid, are typically employed. wikipedia.org

Direct synthesis of this compound via this method is not straightforward, as the reaction yields a fully aromatic isoquinoline (B145761) ring system. An adaptation would require significant modification of the standard substrates. For example, using a phenylglyoxal (B86788) derivative in place of benzaldehyde and an N-phenyl-substituted amine could theoretically generate a precursor that, upon cyclization and subsequent reduction, might yield the target lactam. However, this is not a conventional application of the Pomeranz-Fritsch reaction.

Schmidt Reaction Applications

The Schmidt reaction offers a more direct, albeit less common, route to lactams from cyclic ketones. This reaction involves the treatment of a carbonyl compound with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. The reaction proceeds via rearrangement of an azidohydrin intermediate, with the expulsion of nitrogen gas, to insert a nitrogen atom adjacent to the carbonyl group.

In the context of synthesizing this compound, a suitable precursor would be a 2-phenyl-α-tetralone. The acid-catalyzed reaction of this cyclic ketone with hydrazoic acid would induce a rearrangement, expanding the carbocyclic ring to form the six-membered lactam ring of the dihydroisoquinolinone core. This represents a specific application of the Schmidt reaction in heterocyclic synthesis, providing a direct conversion of a ketone to the corresponding lactam.

Castagnoli-Cushman Reaction Protocols

The Castagnoli-Cushman reaction (CCR) has emerged as a highly effective and direct method for synthesizing substituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.gov This reaction is a three-component condensation involving homophthalic anhydride (B1165640), a primary amine, and an aldehyde. nih.gov For the synthesis of the title compound, aniline (B41778) (to introduce the N-phenyl group), an appropriate aldehyde, and homophthalic anhydride are the key reactants.

The reaction proceeds by first forming an imine from the amine and aldehyde. Concurrently, the homophthalic anhydride can exist in equilibrium with its enol form. A Mannich-like reaction then occurs between the imine and the enol of the anhydride, leading to the formation of the dihydroisoquinolinone product, often with good to excellent diastereoselectivity. nih.gov A significant advantage of this method is its atom economy and the ability to generate molecular complexity in a single step. Recent studies have demonstrated the synthesis of a wide array of 2-aryl-3-substituted-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids using this protocol. nih.gov

| Derivative Name | N-Aryl Substituent | C3-Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 2-([1,1′-Biphenyl]-4-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | [1,1′-Biphenyl]-4-yl | Phenyl | 68.7 | 191–193 |

| 2-(4-Ethoxyphenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 4-Ethoxyphenyl | Phenyl | 75.1 | 207–209 |

| 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 4-Chlorophenyl | Phenyl | 66.4 | 200–201 |

| 2-(4-Bromophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 4-Bromophenyl | Phenyl | 72.7 | 211–213 |

| 1-Oxo-3-phenyl-2-(4-(trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 4-(Trifluoromethoxy)phenyl | Phenyl | 74.6 | 211–213 |

Modern Catalytic Approaches

Recent advancements in organic synthesis have introduced powerful catalytic methods for constructing the 3,4-dihydroisoquinolin-1(2H)-one skeleton, often with high efficiency and selectivity. researchgate.net These modern approaches frequently utilize transition-metal catalysis to achieve bond formations that are challenging via classical methods.

Prominent among these are C-H activation/annulation strategies. kthmcollege.ac.in Rhodium(III) and Palladium(II) catalysts have been successfully employed to direct the annulation of substituted benzamides with various coupling partners like alkenes or alkynes. For instance, a Rh(III)-catalyzed C-H activation of a benzamide (B126) followed by coupling with an alkene can directly lead to the formation of the dihydroisoquinolinone ring. These reactions often proceed under mild conditions and exhibit high regioselectivity. kthmcollege.ac.in

Copper-catalyzed tandem radical addition/cyclization reactions of N-arylcinnamamides have also been developed for the synthesis of 3,4-disubstituted dihydroquinolin-2(1H)-ones. mdpi.com These methods offer alternative pathways that operate through free-radical intermediates. Furthermore, photocatalytic methods using organic dyes have emerged as a green and efficient way to synthesize 3-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives under mild, visible-light irradiation. kthmcollege.ac.in These modern catalytic systems represent the frontier of synthetic chemistry, providing access to complex molecular architectures with improved sustainability and efficiency.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis stands as a cornerstone in the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones, offering powerful tools for C-H activation, cross-coupling, and carbonylation reactions. Rhodium and palladium have been particularly prominent in the development of efficient synthetic protocols.

Rhodium-Catalyzed Transformations (e.g., Alkylation, Carbonylation)

Rhodium catalysts have proven effective in the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives through C-H activation and subsequent annulation. One notable approach involves the rhodium(III)-catalyzed reaction of aromatic amides, such as N-methoxybenzamides, which bear a directing group, with various coupling partners.

For instance, the alkylation of C-H bonds using N-vinylphthalimide as a 2-aminoethylating reagent has been reported. This reaction, catalyzed by a rhodium complex, allows for the formation of alkylated intermediates that can be converted to 3,4-dihydroisoquinolin-1(2H)-one derivatives in a one-pot transformation. Deuterium-labeling experiments suggest that this process may proceed through a carbene mechanism.

In another strategy, a tandem rhodium(III)-catalyzed C-H allylation/N-alkylation annulation has been developed. researchgate.net This method utilizes the coupling of N-methoxy-3-methylbenzamide with 2-methylidenetrimethylene carbonate. researchgate.net This one-pot synthesis proceeds under mild conditions and demonstrates broad substrate scope and high functional-group compatibility. researchgate.net The rhodium(III) catalyst is crucial for both the C-H allylation and the subsequent N-alkylation cyclization process. researchgate.net

Furthermore, rhodium(I) carbonyl complexes have been investigated for their catalytic activity in carbonylation reactions. nih.gov While often applied to the carbonylation of methanol (B129727) to acetic acid, the principles of oxidative addition and migratory insertion are fundamental to the potential synthesis of lactams like this compound from appropriately substituted precursors. nih.govrsc.org

| Catalyst System | Reactants | Transformation | Key Features | Reference |

| Rh(III) catalyst | Aromatic amides with directing group, N-vinylphthalimide | C-H Alkylation/Cyclization | One-pot transformation, carbene mechanism suggested. | |

| [Rh(III)] | N-methoxy-3-methylbenzamide, 2-methylidenetrimethylene carbonate | Tandem C-H Allylation/N-Alkylation Annulation | Mild conditions, broad substrate scope, one-pot synthesis. | researchgate.net |

| [Rh(CO)2Cl]2 | Quinoline-2-carboxylic acid | Carbonylation | Forms Rh(III) acyl intermediates, potential for lactam synthesis. | nih.gov |

Palladium-Catalyzed Reactions (e.g., Cross-Coupling, Carbonylative Heck, C-H Activation)

Palladium catalysts are exceptionally versatile and have been extensively used for the synthesis of dihydroisoquinolinones through various pathways, including C-H activation/annulation, cross-coupling, and carbonylative Heck reactions.

A significant strategy involves the palladium-catalyzed C–H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters. This method proceeds with high regioselectivity to afford a range of substituted 3,4-dihydroisoquinolin-1(2H)-ones in good yields under relatively mild conditions. The catalytic cycle is proposed to initiate with the coordination of palladium(II) to the N-methoxybenzamide, followed by C–H activation to form a five-membered cyclopalladation intermediate. Subsequent coordination and insertion of the allene, followed by reductive elimination, yields the final product.

The Carbonylative Heck reaction represents another powerful palladium-catalyzed method. This reaction involves the vinylation of aryl halides with olefins in the presence of carbon monoxide. acs.org By applying a catalyst system such as [(cinnamyl)PdCl]2 with a bulky imidazolyl-phosphine ligand, α,β-unsaturated ketones can be synthesized efficiently. acs.org This methodology can be adapted for the intramolecular cyclization of suitable substrates to form the 3,4-dihydroisoquinolin-1(2H)-one core.

Furthermore, palladium-catalyzed intramolecular cross-dehydrogenative coupling has been developed for the synthesis of fused heterocyclic systems, demonstrating the potential of this approach for constructing the dihydroisoquinolinone ring system under mild conditions.

| Catalyst System | Reactants | Transformation | Key Features | Reference |

| Pd(OAc)2, Ag2CO3 | N-methoxybenzamide, 2,3-allenoic acid esters | C-H Activation/Annulation | High regioselectivity, good yields, mild conditions. | |

| [(cinnamyl)PdCl]2, Imidazolyl-phosphine ligand | Aryl halides, Olefins, CO | Carbonylative Heck Reaction | Efficient synthesis of α,β-unsaturated ketones, adaptable for cyclization. | acs.org |

| Pd catalyst | Fused N-heterocycle precursors | Intramolecular Cross-Dehydrogenative Coupling | Practical approach for fused systems, mild reaction conditions. |

Other Metal-Mediated Cyclizations

Beyond rhodium and palladium, other transition metals, particularly copper and iron, have emerged as effective catalysts for the synthesis of this compound and its derivatives. These more earth-abundant and less expensive metals offer sustainable alternatives for constructing the dihydroisoquinolinone scaffold.

Copper-catalyzed methods have shown considerable promise. For example, a magnetically recoverable copper nanocatalyst has been developed for the oxidative α-functionalization of N-aryl-1,2,3,4-tetrahydroisoquinolines. synzeal.com This catalyst is highly active in the α-oxidation of these substrates, leading to the formation of 2-aryl-3,4-dihydroisoquinolin-1(2H)-ones. synzeal.com The reaction proceeds efficiently under an oxygen atmosphere, and the heterogeneous nature of the catalyst allows for easy recovery and reuse. synzeal.com

Copper catalysts have also been employed in cascade reactions to construct complex heterocyclic structures. For instance, copper(II) chloride can catalyze the C(sp2)–H amination and annulation of 2-aminoarylmethanols with isoquinolines. acs.org While this specific example leads to pyrido-fused quinazolinones, the underlying principles of copper-catalyzed dehydrogenative cross-coupling are applicable to the synthesis of dihydroisoquinolinones from appropriate precursors. acs.org

Iron catalysis, although less explored for this specific transformation, offers a potential avenue for development. Iron catalysts are known to facilitate various organic transformations, and their application in the cyclization reactions to form dihydroisoquinolinones is an area of growing interest.

| Catalyst System | Reactants | Transformation | Key Features | Reference |

| CuNPs/MagSilica | N-aryl-1,2,3,4-tetrahydroisoquinolines, O2 | α-Oxidation | Magnetically recoverable catalyst, heterogeneous system. | synzeal.com |

| CuCl2 or CuBr | 2-Aminoarylmethanols, Tetrahydroisoquinolines | Dehydrogenative Cross-Coupling | Cascade reaction, use of molecular oxygen as an oxidant. | acs.org |

Organocatalytic and Metal-Free Strategies

In the quest for more sustainable and environmentally benign synthetic methods, organocatalytic and metal-free strategies have gained significant traction. These approaches avoid the use of often toxic and expensive heavy metals and can provide access to chiral compounds with high enantioselectivity.

Visible-Light-Mediated Oxidative Processes

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions, enabling a variety of synthetic transformations. For the synthesis of dihydroisoquinolinones, visible-light-induced radical cyclization of N-allylbenzamides has been developed. rsc.org This method often utilizes an organic dye, such as Eosin Y, as a photocatalyst, which upon irradiation with visible light can initiate a single-electron transfer (SET) process. nih.gov

In a typical reaction, the excited photocatalyst can interact with a suitable substrate to generate a radical species. For instance, the reaction of N-allylbenzamides with a trifluoromethyl source like CF3SO2Na under visible light irradiation can lead to the formation of a trifluoromethyl radical. rsc.org This radical can then add to the alkene moiety of the N-allylbenzamide, initiating a cyclization cascade that ultimately yields a trifluoromethylated 3,4-dihydroisoquinolin-1(2H)-one. rsc.org These reactions are often characterized by their mild conditions, occurring at room temperature and sometimes even in green solvents like water. rsc.org

This metal-free approach offers a significant advantage in terms of sustainability and is compatible with a wide range of functional groups. The development of such photoredox strategies provides a valuable alternative to traditional metal-catalyzed methods for the synthesis of functionalized this compound derivatives.

| Catalyst System | Reactants | Transformation | Key Features | Reference |

| Eosin Y (or other organic dye) | N-allylbenzamides, Radical precursors (e.g., CF3SO2Na) | Radical Cyclization | Metal-free, mild conditions, use of visible light. | rsc.orgnih.gov |

| Ru(bpy)3Cl2 (photocatalyst) | N-arylacrylamides, N-(acyloxy)phthalimides | Radical Tandem Cyclization | Access to 3,3-dialkylated oxindoles, applicable to related structures. | |

| NaI/PPh3 | N-arylacrylamides, Redox-active esters | Decarboxylative Radical Cascade Cyclization | Transition-metal-free, cost-effective, synthesis of quaternary oxindoles. |

Organocatalytic Asymmetric Syntheses

Organocatalysis has revolutionized asymmetric synthesis by providing a powerful alternative to metal-based catalysts. For the synthesis of chiral 3,4-dihydroisoquinolin-1(2H)-ones, organocatalytic strategies have been developed that allow for the construction of these molecules with high levels of enantioselectivity.

One prominent approach is the asymmetric organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. synzeal.com This method employs a quinine-based squaramide organocatalyst. The reaction proceeds via an aza-Henry–hemiaminalization–oxidation sequence, starting from readily accessible 2-(nitromethyl)benzaldehydes and N-protected aldimines. This one-pot protocol furnishes the desired products as virtually single diastereomers with moderate to good yields and enantioselectivities. synzeal.com

The catalyst, typically used in low molar percentages (e.g., 5 mol%), operates through hydrogen bonding interactions to control the stereochemical outcome of the reaction. The versatility of this method is demonstrated by its tolerance of various substituents on the aromatic rings of the starting materials, including both electron-donating and electron-withdrawing groups. The ability to generate two adjacent stereocenters with high stereocontrol in a single operation makes this an efficient and attractive strategy for the synthesis of enantiomerically enriched 3,4-dihydroisoquinolin-1(2H)-one derivatives.

| Catalyst System | Reactants | Transformation | Key Features | Reference |

| Quinine-based squaramide | 2-(Nitromethyl)benzaldehydes, N-protected aldimines | Aza-Henry–Hemiaminalization–Oxidation | Asymmetric, one-pot, high diastereoselectivity, good enantioselectivity. | synzeal.com |

| Chiral Phosphoric Acid | 3-Vinylindoles, ortho-Quinone methides | Asymmetric [2 + 4] Cycloaddition | Synthesis of chiral chroman derivatives, applicable to related cycloadditions. |

Domino and One-Pot Reaction Sequences

Domino and one-pot reactions offer an efficient approach to the synthesis of complex molecules like this compound from simple starting materials in a single synthetic operation, thereby enhancing step and atom economy. epfl.ch These strategies often involve a cascade of reactions where the functionality for a subsequent step is generated in the preceding one.

A notable one-pot synthesis of 3,4-dihydroisoquinolin-1(2H)-ones involves a sequential Ugi four-component reaction (Ugi-4CR) followed by a nucleophilic substitution reaction. While specific examples for the 2-phenyl derivative are not detailed, this methodology presents a versatile route to the dihydroisoquinolinone scaffold. The Ugi reaction, a multi-component reaction, brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a complex α-acylamino carboxamide intermediate, which can then undergo further transformations in the same pot to yield the desired heterocyclic product.

Another powerful domino strategy involves the copper-catalyzed cascade reaction of Ugi adducts. For instance, a Ugi-4CR can be performed using ammonia, a 2-halobenzoic acid, an aldehyde, and an isocyanide. The resulting Ugi product can then undergo a copper-catalyzed intramolecular C-N bond formation to construct the polysubstituted isoquinolin-1(2H)-one skeleton. This method has been successfully applied on a gram scale, demonstrating its potential for larger-scale synthesis.

Alternative Synthetic Pathways

Beyond domino and one-pot sequences, several other synthetic routes have been explored to access the this compound core. These include intramolecular cyclization strategies, oxidative derivatization of saturated precursors, and other multi-component reaction designs.

Intramolecular Cyclization Mechanisms

Intramolecular cyclization is a fundamental strategy for the formation of the dihydroisoquinolinone ring system. This approach typically involves the formation of a key bond between a nucleophilic nitrogen and an electrophilic carbon on a pre-functionalized acyclic precursor.

One of the most common methods is the cyclization of N-(2-phenylethyl)benzamides or related structures. For instance, the intramolecular cyclization of N-aryl amides has been developed as a mild and efficient strategy to synthesize related heterocyclic systems like 3-amino oxindoles, suggesting its potential applicability to the synthesis of dihydroisoquinolinones. rsc.org Similarly, the intramolecular oxidative cyclization of N-(2,2,2-trifluoro-1-(phenylimino)ethyl)benzimidamide provides a route to triazole derivatives, highlighting the versatility of intramolecular cyclization of functionalized benzamides. nih.gov

While direct examples for the synthesis of this compound via the intramolecular cyclization of carbamates, ureas, thioureas, and azidoamides are not extensively reported, the underlying principles of these reactions suggest their feasibility. For example, the intramolecular cyclization of N-phenyl N'-(2-chloroethyl)ureas has been shown to lead to N-phenyl-4,5-dihydrooxazol-2-amines, which are cyclic urea (B33335) derivatives. nih.gov A similar strategy, starting with an appropriately substituted N-phenyl-N'-(2-phenylethyl)urea containing a leaving group on the phenylethyl moiety, could plausibly lead to the desired dihydroisoquinolinone. The cyclization of azidoamides can also be envisioned, where the azide (B81097) group, upon reduction or activation, could act as the nucleophile to form the heterocyclic ring.

Oxidative Derivatization from Tetrahydroisoquinolines

The oxidation of a pre-existing N-phenyl-1,2,3,4-tetrahydroisoquinoline ring system offers a direct route to this compound. This transformation introduces a carbonyl group at the C1 position.

A facile method for this transformation utilizes pyridine-N-oxide as an oxidant at elevated temperatures. nih.gov This method has been shown to be tolerant of various functional groups. The reaction proceeds via the oxidation of the benzylic C-H bond at the 1-position of the tetrahydroisoquinoline ring. The scope of this reaction has been investigated with a range of N-substituted tetrahydroisoquinolines, demonstrating its utility in accessing functionalized isoquinolines and, by extension, dihydroisoquinolinones. nih.gov

The following table provides examples of the oxidative rearomatization of N-substituted tetrahydroisoquinolines to the corresponding isoquinolines, a process closely related to the formation of dihydroisoquinolinones.

| Entry | Reactant | Product | Yield (%) |

| 1 | N-Benzyl-1,2,3,4-tetrahydroisoquinoline | N-Benzylisoquinolinium | 93 (on 1 mmol scale) |

| 2 | N-(Naphthalen-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline | N-(Naphthalen-2-ylmethyl)isoquinolinium | 66 |

| 3 | N-(Quinolin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline | N-(Quinolin-4-ylmethyl)isoquinolinium | 66 |

| 4 | N-Butyl-1,2,3,4-tetrahydroisoquinoline | N-Butylisoquinolinium | 64 |

Data sourced from a study on oxidative rearomatization of tetrahydroisoquinolines. nih.gov

Multi-Component Reaction Design (e.g., Ugi-4CR)

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single reaction vessel to form a complex product that incorporates substantial portions of all the reactants. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that has been successfully applied to the synthesis of dihydroisoquinolinone derivatives. rsc.org

The Castagnoli-Cushman reaction, a related three-component reaction, has been employed to synthesize a library of 3,4-dihydroisoquinolin-1(2H)-one derivatives. rsc.orgnih.gov This reaction typically involves the condensation of a homophthalic anhydride, an amine, and an aldehyde. For the synthesis of 2-phenyl derivatives, aniline would be used as the amine component. The reaction proceeds through the formation of an imine from the amine and aldehyde, which then reacts with the homophthalic anhydride to form an intermediate that cyclizes to the dihydroisoquinolinone core.

The following table illustrates the synthesis of various 2-substituted-3-phenyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids via the Castagnoli-Cushman reaction, demonstrating the versatility of this approach which can be adapted for 2-phenyl substitution.

| Amine | Aldehyde | Product | Yield (%) |

| 4-Ethoxyaniline | Benzaldehyde | 2-(4-Ethoxyphenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 75.1 |

| 4-Chloroaniline | Benzaldehyde | 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 66.4 |

| 4-Bromoaniline | Benzaldehyde | 2-(4-Bromophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 72.7 |

| Furfurylamine | Benzaldehyde | 2-(Furan-2-ylmethyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 75 |

Data from a study on the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives. rsc.org

Stereoselective Synthesis and Enantiopure Access

The development of stereoselective methods to access enantiomerically pure this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. researchgate.net

Asymmetric Synthesis Methodologies

Asymmetric synthesis of this scaffold can be approached by either introducing chirality during the ring formation or by resolving a racemic mixture. A common strategy involves the asymmetric synthesis of a chiral precursor, such as a 1-substituted-1,2,3,4-tetrahydroisoquinoline, which can then be oxidized to the desired dihydroisoquinolinone.

Several methods have been reported for the asymmetric synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinolines. mdpi.com One approach involves the diastereoselective addition of a chiral (2-lithiophenyl)acetaldehyde acetal (B89532) to an imine. mdpi.com The resulting amino alcohol can then be cyclized and deprotected to afford the chiral tetrahydroisoquinoline. Subsequent oxidation would provide the enantiopure this compound.

Another powerful technique is the asymmetric hydrogenation of 3,4-dihydroisoquinolines. Using chiral catalysts, it is possible to achieve high enantioselectivity in the reduction of the imine bond to furnish chiral tetrahydroisoquinolines. For example, iridium-catalyzed asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline (B1582135) hydrochloride salt in the presence of phosphoric acid has been shown to produce (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in high yield and enantiomeric excess.

The following table summarizes results for the asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline hydrochloride salt.

| Catalyst | Ligand | Additive | Yield (%) | Enantiomeric Excess (%) |

| [Ir(COD)Cl]₂ | (S)-P-Phos | H₃PO₄ | 97 | 96 |

Data from a review on the asymmetric synthesis of chiral tetrahydroisoquinolines.

While the direct asymmetric synthesis of this compound remains a challenge, these multi-step approaches starting from chiral precursors provide reliable access to enantiopuer materials.

Chiral Resolution Techniques

Classical resolution of racemates remains a widely practiced and effective method for obtaining enantiomerically pure compounds. This technique is particularly relevant for the separation of chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines, which are structurally analogous to the target lactam. The primary method involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization.

One of the earliest and most successful examples involves the resolution of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline. In a foundational study, (-)-(D)-tartaric acid was employed as the resolving agent, yielding the (S)-enantiomer with high enantiomeric excess. mdpi.com This approach is based on the differential solubility of the diastereomeric salts formed between the racemic amine and the chiral acid.

| Resolving Agent | Target Compound | Outcome | Reference |

| (-)-(D)-Tartaric Acid | Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline | (S)-enantiomer with >98% ee | mdpi.com |

| d-(-)-Tartaric Acid | Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline | (S)-enantiomer in 81% yield and 96.7% ee | acs.org |

Enantioselective Functionalization

Enantioselective functionalization involves the introduction of a new chiral center or the modification of a prochiral starting material in an asymmetric fashion. For the this compound scaffold, this can be achieved through various catalytic asymmetric reactions.

Asymmetric Hydrogenation and Transfer Hydrogenation:

A prominent strategy for creating chiral centers in the isoquinoline framework is the asymmetric reduction of a C=N double bond in a precursor molecule. mdpi.comrsc.org While directly applicable to the synthesis of chiral tetrahydroisoquinolines from dihydroisoquinolines, the principles can be extended to the enantioselective functionalization of derivatives of this compound. For instance, the asymmetric hydrogenation of 1-substituted-3,4-dihydroisoquinolines is a well-established method to produce chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. rsc.org

Catalytic systems employing transition metals like rhodium, ruthenium, and iridium with chiral ligands have demonstrated high efficiency and enantioselectivity. mdpi.com For example, Rhodium/diamine catalysts have been used for the asymmetric transfer hydrogenation of 3,4-dihydroisoquinolines, achieving up to 99% enantiomeric excess (ee). mdpi.com Similarly, Iridium-catalyzed asymmetric hydrogenation has been effectively used for related N-heterocycles. mdpi.com

Catalytic Asymmetric Cycloadditions:

Enantioselective cycloaddition reactions offer another powerful route to construct the chiral isoquinoline core. A [3+2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines (which are related to the dihydroisoquinolinone structure) with allyl alkyl ketones has been developed. nih.govmdpi.com This reaction, catalyzed by a chiral primary amine, produces complex dinitrogen-fused heterocycles containing the tetrahydroisoquinoline moiety with high diastereoselectivity and enantioselectivity (up to >95% ee). nih.govmdpi.com

| Reaction Type | Catalyst System | Substrates | Product Type | Enantioselectivity | Reference |

| [3+2] Cycloaddition | Chiral Primary Amine / o-fluorobenzoic acid | C,N-cyclic azomethine imines and allyl alkyl ketones | Tetrahydroisoquinoline derivatives | Up to 96% ee | nih.govmdpi.com |

| [3+3] Cycloaddition | Bifunctional Catalyst | Diazo compounds and isoquinolinium methylides | mdpi.comnih.govnih.govtriazino[5,4-a]isoquinoline derivatives | Up to 99% ee | nih.gov |

Biocatalysis:

Biocatalytic methods are emerging as highly selective alternatives for the synthesis of chiral heterocycles. For instance, a cascade biocatalysis system using the microorganism Rhodococcus equi has been successfully employed for the enantioselective synthesis of chiral 2-substituted-2,3-dihydroquinolin-4(1H)-ones from racemic 2-substituted-tetrahydroquinolines. nih.gov This process involves an asymmetric hydroxylation followed by a diastereoselective oxidation, achieving excellent enantiomeric excess (>99% ee). nih.gov The applicability of such enzymatic systems to the this compound scaffold presents a promising avenue for future research.

Chemical Transformations and Derivatization Strategies of the 2 Phenyl 3,4 Dihydroisoquinolin 1 2h One Scaffold

Functional Group Modifications on the Isoquinolinone Core

Modifications to the isoquinolinone core of 2-phenyl-3,4-dihydroisoquinolin-1(2H)-one are crucial for tuning the physicochemical properties and biological activity of its derivatives. A primary strategy for introducing functional diversity is through multicomponent reactions, such as the Castagnoli-Cushman reaction (CCR). This reaction allows for the one-pot synthesis of substituted 3,4-dihydroisoquinolin-1(2H)-ones from a homophthalic anhydride (B1165640), an amine, and an aldehyde.

A significant modification involves the introduction of a carboxylic acid group at the C4 position. For instance, the reaction of homophthalic anhydride with various anilines and formaldehyde (B43269) generates a range of 2-aryl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids. This carboxylic acid functionality serves as a versatile handle for further derivatization, such as esterification. wikipedia.org

Regioselective Functionalization Approaches

The ability to selectively introduce functional groups at specific positions of the this compound scaffold is critical for establishing structure-activity relationships. The Castagnoli-Cushman reaction has proven to be a powerful tool for achieving regioselective functionalization at the C3 and C4 positions.

By varying the aldehyde component in the CCR, different substituents can be introduced at the C3 position. While many studies utilize formaldehyde, leading to an unsubstituted C3 position, the use of other aldehydes allows for the installation of various alkyl or aryl groups.

The C4 position is another key site for regioselective modification. The introduction of a carboxylic acid group at C4, as mentioned previously, is a common and strategic functionalization. This is typically achieved by using a homophthalic anhydride as a starting material in the CCR. The resulting C4-carboxylated derivatives can then undergo further reactions, such as esterification, to generate a library of compounds with diverse functionalities at this position. wikipedia.org

While the Castagnoli-Cushman reaction is highly effective for C3 and C4 functionalization, information regarding the selective functionalization of the aromatic ring (C5, C6, C7, and C8 positions) of the this compound core is less documented in the reviewed literature.

Diversification Strategies for the N-Phenyl Moiety

The N-phenyl group of the this compound scaffold offers a readily accessible point for diversification, allowing for the exploration of a wide chemical space. A primary strategy for achieving this is by utilizing a variety of substituted anilines as the amine component in the Castagnoli-Cushman reaction. This approach allows for the introduction of a diverse array of substituents onto the N-phenyl ring, including electron-donating and electron-withdrawing groups, as well as more complex functionalities.

Research has demonstrated the successful incorporation of numerous substituted phenyl groups at the N2 position. wikipedia.org These substitutions can significantly influence the biological activity of the resulting molecules. For example, derivatives with chloro, bromo, iodo, ethoxy, trifluoromethoxy, and biphenyl (B1667301) groups on the N-phenyl moiety have been synthesized and characterized. wikipedia.org The synthesis of these derivatives is generally high-yielding, showcasing the robustness of this diversification strategy.

The following table provides examples of N-phenyl substituted this compound derivatives synthesized via the Castagnoli-Cushman reaction.

| Substituent on N-Phenyl Ring | Resulting Compound Name | Yield (%) |

| 4-Chloro | 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 66.4 |

| 4-Bromo | 2-(4-Bromophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 72.7 |

| 4-Iodo | 2-(4-Iodophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 80.3 |

| 4-Ethoxy | 2-(4-Ethoxyphenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 75.1 |

| 4-(Trifluoromethoxy) | 1-Oxo-3-phenyl-2-(4-(trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 74.6 |

| 4-Biphenyl | 2-([1,1'-Biphenyl]-4-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 68.7 |

| 2-Phenethyl | 1-Oxo-2-phenethyl-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 76.8 |

| Furan-2-ylmethyl | 2-(Furan-2-ylmethyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 75.0 |

Hybrid Molecule Design and Synthesis

The design and synthesis of hybrid molecules, which combine two or more pharmacophoric units into a single chemical entity, is a growing strategy in drug discovery. This approach aims to develop compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action. The this compound scaffold is a promising candidate for the development of such hybrid molecules due to its synthetic tractability and established biological relevance.

While the concept is promising, specific examples of hybrid molecules directly synthesized from the this compound scaffold were not extensively detailed in the reviewed scientific literature. However, the synthesis of hybrid molecules based on the related 1,2,3,4-tetrahydroquinoline (B108954) scaffold has been reported, suggesting the feasibility of applying similar strategies to the dihydroisoquinolinone core. For instance, a hybrid of 1,2,3,4-tetrahydroquinoline and the non-steroidal anti-inflammatory drug ibuprofen (B1674241) has been successfully synthesized by acylating the tetrahydroquinoline with ibuprofen's acyl chloride. This indicates that the amide nitrogen of the dihydroisoquinolinone could potentially be a site for linking other bioactive molecules.

Rearrangement Reactions Involving Dihydroisoquinolinones

Rearrangement reactions are powerful transformations in organic synthesis that allow for the generation of complex molecular architectures from simpler precursors. Such reactions can lead to novel scaffolds that may possess unique biological activities.

Despite the importance of rearrangement reactions, the reviewed scientific literature did not provide specific examples of skeletal rearrangements, ring expansions, or ring contractions involving the this compound scaffold. While rearrangements of other related heterocyclic systems, such as the Beckmann rearrangement to form dihydroisoquinolinones from ketoximes and skeletal rearrangements of quinolines, have been documented, their direct application to this compound has not been reported in the searched sources. Further research is needed to explore the potential of rearrangement reactions in the diversification of this important scaffold.

Structure Activity Relationship Sar Investigations of 2 Phenyl 3,4 Dihydroisoquinolin 1 2h One Derivatives

Methodologies for SAR Elucidation

The elucidation of SAR for 2-phenyl-3,4-dihydroisoquinolin-1(2H)-one derivatives involves a combination of synthetic chemistry, biological testing, and computational modeling. A primary methodology involves the systematic synthesis of a series of analogues where specific parts of the molecule are modified. nih.gov For instance, researchers synthesize derivatives by introducing various substituents at different positions on the N-phenyl ring and the isoquinolinone core. nih.govnih.gov

Once synthesized, these compounds undergo biological evaluation to determine their activity. For antifungal research, a common method is the mycelial growth rate method, where the ability of a compound to inhibit the growth of various fungal species is measured at a specific concentration, such as 50 μg/mL. nih.govdoaj.org The results, often expressed as EC₅₀ values (the concentration that causes 50% of the maximum effect), are then compared across the series of compounds. nih.govnih.govdoaj.org

By comparing the chemical structures with their corresponding biological activities, a qualitative SAR can be established. nih.gov This process identifies which molecular features are critical for activity and how different functional groups and their positions impact potency and selectivity. nih.govdoaj.org These qualitative observations are often the foundation for more advanced quantitative analyses. wikipedia.orgsysrevpharm.org

Influence of Substituents on Biological Activity Profiles

The N-phenyl group of the this compound scaffold has been identified as a highly sensitive region for modulating biological activity, particularly antifungal properties. nih.govdoaj.org Studies have demonstrated that both the electronic nature and the position of substituents on this aromatic ring significantly influence the compound's efficacy. nih.govdoaj.org

Generally, the introduction of electron-withdrawing groups to the N-phenyl ring leads to a remarkable enhancement of antifungal activity. nih.govdoaj.org In contrast, the presence of electron-donating substituents tends to cause a decrease in activity. nih.govdoaj.org

For instance, in studies against various phytopathogenic fungi, mono-halogenated derivatives exhibited excellent activities. nih.govdoaj.org The position of the halogen also plays a critical role; ortho- and para-halogenated isomers were typically more active than the corresponding meta-halogenated isomers. nih.govdoaj.org The introduction of a nitro group, another strong electron-withdrawing group, also showed position-dependent effects. While an ortho-nitro group diminished activity, meta- and para-nitro substitutions led to an enhancement, with the meta-nitro substituted compound showing the best activity against a majority of the fungi tested. nih.gov These findings underscore that the N-phenyl group is a key determinant of the biological action of these compounds. nih.gov

Table 1: Effect of N-Phenyl Substituents on Antifungal Activity

| Substituent (R) | Position | Electronic Effect | General Impact on Antifungal Activity |

|---|---|---|---|

| H | - | Neutral | Baseline activity nih.gov |

| F, Cl, Br | Ortho, Para | Electron-withdrawing | Significant improvement in activity nih.govdoaj.org |

| F, Cl, Br | Meta | Electron-withdrawing | Less active than ortho/para isomers nih.govdoaj.org |

| NO₂ | Ortho | Electron-withdrawing | Decrease in activity nih.gov |

| NO₂ | Meta, Para | Electron-withdrawing | Enhancement of activity nih.gov |

Modifications to the isoquinolinone core itself are also a key strategy in SAR studies. Research involving the synthesis of a large library of 3,4-dihydroisoquinolin-1(2H)-one derivatives has provided insights into the importance of substituents at the C-3 and C-4 positions for antioomycete activity against pathogens like Pythium recalcitrans. nih.gov

In one extensive study, 59 derivatives were synthesized with various substituents at the N-2, C-3, and C-4 positions. nih.gov The results highlighted that the antioomycete activity could be optimized through the sequential incorporation of different groups at these sites. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies further reinforced these findings, revealing the structural requirements for potency. A key discovery was the necessity of a carboxyl group at the C-4 position for high activity against P. recalcitrans. nih.gov For example, compound I23 (2-(4-(4-Chlorophenoxy)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid), which contains a phenyl group at C-3 and a carboxylic acid at C-4, showed exceptionally high potency. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound effect on biological activity. nih.gov The specific spatial orientation of functional groups determines how a molecule fits into and interacts with its biological target, such as an enzyme's active site or a receptor's binding pocket. nih.gov Even subtle differences between stereoisomers (enantiomers or diastereomers) can lead to significant variations in efficacy, with one isomer often being much more active than the others. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgsysrevpharm.org These models use statistical methods to correlate physicochemical properties or theoretical molecular descriptors with activity, allowing for the prediction of the potency of new, unsynthesized compounds. wikipedia.orgsysrevpharm.org QSAR is a powerful tool in drug and agrochemical discovery for optimizing lead compounds and understanding the mechanisms of action. sysrevpharm.org

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed insights into how the three-dimensional properties of a molecule influence its biological activity. nih.gov These techniques are used to generate contour maps that visualize the regions around a molecule where specific properties are favorable or unfavorable for activity. nih.govnih.gov

CoMFA calculates the steric (shape) and electrostatic (charge distribution) fields of a series of aligned molecules and correlates them with biological activity. nih.govnih.gov

CoMSIA evaluates additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more comprehensive picture of the SAR. nih.govnih.gov

For derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, 3D-QSAR studies have been successfully applied to understand the structural requirements for their antioomycete activity. nih.gov By building CoMFA and CoMSIA models, researchers were able to identify key structural features necessary for potency. nih.gov The resulting contour maps revealed the importance of the C-4 carboxyl group and provided crucial information for the further design and development of more potent agents. nih.gov The statistical validation of these models confirmed their predictive power, making them a valuable tool for guiding future synthetic efforts toward compounds with improved biological profiles. nih.gov

Rational Lead Optimization Strategies

The 3,4-dihydroisoquinolin-1(2H)-one core is recognized as a privileged scaffold in medicinal chemistry, serving as a versatile foundation for the development of various biologically active agents. nih.gov Rational lead optimization strategies for derivatives of this compound focus on systematic modifications at several key positions of the molecule, primarily the N-2 phenyl group and the C-4 position of the isoquinolinone ring system, to enhance potency, selectivity, and other pharmacological parameters.

Research into the development of these compounds as inhibitors for targets such as poly(ADP-ribose) polymerases (PARPs), tankyrases, and as antioomycete agents has provided significant insight into their structure-activity relationships (SAR). nih.govnih.govresearchgate.net Optimization efforts often involve exploring the electronic and steric effects of substituents on the N-2 phenyl ring and introducing functional groups at other positions to establish crucial interactions with the biological target.

One of the primary strategies involves the derivatization of the N-2 phenyl group. In the pursuit of potent tankyrase inhibitors, substitutions at the para-position of the 2-phenyl group on a related 2-phenyl-3,4-dihydroquinazolin-4-one scaffold were systematically evaluated. nih.gov This approach led to the identification of compounds with single-digit nanomolar potencies and high selectivity for tankyrases. nih.gov X-ray crystallography studies of these inhibitors bound to the target protein provided a structural basis for these enhancements, guiding further rational design. nih.gov

Similarly, in the development of antioomycete agents against the phytopathogen Pythium recalcitrans, a series of this compound derivatives with various substituents on the N-2 phenyl ring were synthesized and evaluated. nih.gov The goal was to optimize activity through the sequential incorporation of different groups. nih.gov This work demonstrated that the nature of the substituent on the N-2 phenyl ring significantly influences bioactivity. For instance, compound I23 , which features a 4-(4-chlorophenoxy)phenyl group at the N-2 position, exhibited the highest in vitro potency with an EC₅₀ value of 14 μM. nih.gov This highlighted the beneficial effect of a bulky, electron-withdrawing substituent at this position.

Another critical optimization strategy focuses on modifications at the C-4 position. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have underscored the necessity of a carboxyl group at the C-4 position for antioomycete activity. rsc.org This finding represents a key piece of information for the rational design of more potent derivatives within this class. The presence of the C4-carboxyl group appears to be a crucial structural requirement for the desired biological action. rsc.org

The following tables summarize the findings from lead optimization studies on this compound derivatives for antioomycete activity, showcasing the impact of substitutions at the N-2 position while maintaining the essential C-4 carboxylic acid moiety.

Table 1: SAR of N-2 Phenyl Substituents in 4-Carboxy-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one Derivatives

| Compound | N-2 Substituent | Biological Target | Activity (EC₅₀) |

|---|---|---|---|

| I18 | 4-Ethoxyphenyl | Pythium recalcitrans | - |

| I23 | 4-(4-Chlorophenoxy)phenyl | Pythium recalcitrans | 14 μM nih.gov |

| I25 | 4-Chlorophenyl | Pythium recalcitrans | - |

| I26 | 4-Bromophenyl | Pythium recalcitrans | - |

| I29 | 4-(Ethoxycarbonyl)phenyl | Pythium recalcitrans | - |

Activity data was not fully specified for all compounds in the source material.

Furthermore, lead optimization can extend to replacing the N-2 phenyl group with other substituents to probe the binding pocket. For example, replacing the aryl group with smaller alkyl or cycloalkyl groups, such as in I9 (phenethyl) and I11 (cyclopropyl), allows for the exploration of different hydrophobic regions within the target's active site. nih.govrsc.org

Table 2: Exploration of Non-Aromatic Substituents at the N-2 Position

| Compound | N-2 Substituent | Biological Target | Activity |

|---|---|---|---|

| I9 | Phenethyl | Pythium recalcitrans | Not Specified nih.govrsc.org |

| I11 | Cyclopropyl | Pythium recalcitrans | Not Specified nih.govrsc.org |

In the context of PARP inhibitors, the isoquinolinone core itself serves as a critical pharmacophore. The development of derivatives often involves creating fused-ring systems to enhance interactions with the enzyme's binding site. For instance, thieno[2,3-c]isoquinolin-5(4H)-one, a potent but non-selective PARP inhibitor, has been the subject of synthetic efforts to create substituted analogs with improved selectivity for specific PARP family members. nih.gov These strategies involve multi-step syntheses where alkylation is performed prior to the formation of the lactam ring to avoid problematic side reactions. nih.gov

Molecular Mechanisms of Action and Biological Target Identification

Enzyme Inhibition and Modulation Studies

Investigations into derivatives of the 2-phenyl-3,4-dihydroisoquinolin-1(2H)-one scaffold have revealed significant inhibitory activity against several classes of enzymes. These studies are crucial for identifying potential therapeutic agents and understanding the structure-activity relationships (SAR) that govern their potency and selectivity.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the degradation of monoamine neurotransmitters and are significant targets in the treatment of depression and neurodegenerative disorders. A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. nih.gov

Initial screening of twenty-nine derivatives identified six compounds with inhibitory activity greater than 50% at a concentration of 100 µM. nih.gov Further analysis revealed that compounds 2d and 2j were selective inhibitors of MAO-A, with IC₅₀ values of 1.38 µM and 2.48 µM, respectively. nih.gov In contrast, four other compounds (2i , 2p , 2t , and 2v ) demonstrated good, non-selective inhibitory activity against both MAO-A and MAO-B. nih.gov The most potent MAO-A inhibition was observed with compound 2d , which features a para-fluoro substitution on the N-benzyl group. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2d | MAO-A | 1.38 | nih.gov |

| 2j | MAO-A | 2.48 | nih.gov |

| 2i | MAO-A | 11.42 | nih.gov |

| MAO-B | 15.36 | ||

| 2p | MAO-A | 14.24 | nih.gov |

| MAO-B | 16.81 | ||

| 2t | MAO-A | 10.28 | nih.gov |

| MAO-B | 12.42 | ||

| 2v | MAO-A | 13.65 | nih.gov |

| MAO-B | 15.83 |

The same series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives was also tested for activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes central to the cholinergic hypothesis of Alzheimer's disease. nih.gov The study found that none of the twenty-nine tested compounds exhibited inhibitory activity against AChE. However, twelve of the compounds showed inhibitory effects on BChE, highlighting a degree of selectivity for this enzyme. nih.gov

The specific IC₅₀ values for the BChE inhibitors were not detailed in the study's abstract, but the findings point towards a potential avenue for developing selective BChE inhibitors based on this chemical scaffold, which could be beneficial for certain stages of neurodegenerative disorders where BChE activity becomes more prominent. nih.gov

Phosphodiesterase-4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed as potential PDE4 inhibitors. researchgate.netnih.gov

Structure-activity relationship (SAR) analysis of these derivatives indicated that introducing a methoxy (B1213986) group or a halogen atom at the ortho-position of the C-3 side chain's phenyl ring enhanced both the inhibitory activity towards the PDE4B subtype and selectivity. researchgate.netnih.gov One of the most promising compounds from this research, compound 15 , demonstrated potent and selective inhibition of PDE4B. researchgate.net This suggests that the 1-phenyl-3,4-dihydroisoquinoline scaffold is a viable starting point for the development of new selective PDE4 inhibitors. researchgate.netnih.gov

| Compound Series | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 1-phenyl-3,4-dihydroisoquinoline amide derivatives | PDE4B | Compound 15 showed the most potent and selective inhibition. Substitution at the ortho-position of the C-3 side chain phenyl ring was beneficial for activity. | researchgate.netnih.gov |

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and specific isoforms, such as CA IX, are associated with tumors. Research into the CA inhibitory potential of the dihydroisoquinoline scaffold has focused on 3,4-dihydroisoquinoline-2(1H)-sulfonamides. nih.gov It is important to note that these compounds differ from the titular compound as they incorporate a sulfonamide group, which is a key feature for CA inhibition, and lack the N-phenyl substitution. nih.gov

Studies on these sulfonamide derivatives against human (h) CA isoforms I, II, IX, and XIV revealed that the nature of the substituent at the C-1 position of the isoquinoline (B145761) ring governs both the potency and selectivity of inhibition. nih.gov Some derivatives displayed potent, nanomolar-level inhibition of the tumor-associated hCA IX and hCA XIV isoforms, while showing low affinity for the common cytosolic isoform hCA II. nih.gov For example, 6,7-dimethoxy-1-isopropyl-3,4-dihydroisoquinoline-2(1H)-sulfonamide (compound 6 ) was identified as a potent inhibitor of both hCA IX and hCA XIV. electronicsandbooks.com

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) (nM) | Reference |

|---|---|---|---|

| Compound 6 (6,7-dimethoxy-1-isopropyl-3,4-dihydroisoquinoline-2(1H)-sulfonamide) | hCA IX | 6.1 | electronicsandbooks.com |

| hCA XIV | 4.7 |

Leucine aminopeptidases are enzymes involved in protein degradation and cellular metabolism. A thorough search of the available scientific literature did not yield any studies evaluating this compound or its closely related derivatives for inhibitory activity against Leucine Aminopeptidase (LAP). Research in this area appears to be focused on other classes of chemical compounds.

Cyclin-dependent kinases (CDKs), particularly CDK4, are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. nih.govresearchgate.net Research in this area has explored a related but structurally distinct class of compounds: 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones. These molecules are not based on the isoquinolin-1-one core but rather an isoquinoline-1,3-dione scaffold. nih.govresearchgate.net

This series of derivatives has been identified as a novel class of potent and selective inhibitors of CDK4 over other CDKs like CDK1 and CDK2. nih.govresearchgate.net Structure-activity relationship studies have shown that a basic amine substituent on the aniline (B41778) ring is a requirement for CDK4 inhibitory activity. nih.gov The potency can be further increased by introducing an aryl or heteroaryl substituent at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core. nih.govresearchgate.net

| Compound Series | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones | CDK4 | Potent and selective inhibition of CDK4. A basic amine on the aniline ring is required for activity. C-6 substitution enhances potency. | nih.govresearchgate.net |

Investigations into Cellular Pathway Modulation

The this compound core structure has served as a versatile scaffold for the development of compounds with the ability to influence critical cellular signaling cascades. Research has primarily focused on the impact of various derivatives on cell cycle progression and neurotransmitter pathways.

Cell Cycle Regulation

One study focused on a series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives , which share a structural resemblance to the core compound. These derivatives were identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4). nih.gov The inhibitory activity was found to be dependent on the presence of a basic amine substituent on the aniline ring. nih.gov

Another investigation into a 3-acyl isoquinolin-1(2H)-one derivative revealed its capacity to induce cell cycle arrest at the G2 phase in breast cancer cell lines. This arrest was associated with the suppressed expression of the CDK1 protein, a key regulator of the G2/M transition.

These findings suggest that the isoquinolin-1(2H)-one scaffold is a promising framework for the design of agents that can interfere with the cell cycle, a hallmark of cancer progression.

Table 1: Effects of this compound Derivatives on Cell Cycle Regulation

| Derivative Class | Observed Effect | Key Protein Target | Reference |

|---|---|---|---|

| 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones | Selective inhibition of CDK4 | Cyclin-Dependent Kinase 4 (CDK4) | nih.gov |

| 3-Acyl isoquinolin-1(2H)-one | G2 phase cell cycle arrest | Cyclin-Dependent Kinase 1 (CDK1) |

Neurotransmission Pathway Modulation

The modulation of neurotransmitter pathways, particularly those involving dopamine (B1211576), has been a significant area of investigation for derivatives of this compound.

Research has identified certain phenyl-3,4-dihydroisoquinolin-2(1H)-yl-ethan-1-one derivatives as positive allosteric modulators (PAMs) of the dopamine D1 receptor. Allosteric modulation offers a sophisticated mechanism for fine-tuning receptor activity, and the development of D1 receptor PAMs is an area of interest for potential therapeutic applications in neuropsychiatric disorders.

Furthermore, a study on a series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivatives demonstrated their inhibitory activity against monoamine oxidase (MAO). nih.gov MAO is a critical enzyme in the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. nih.gov Its inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, a mechanism utilized by several antidepressant medications. nih.gov

These findings underscore the potential of the this compound scaffold in the development of novel modulators of dopaminergic and other neurotransmitter systems.

miRNA Maturation Pathway Modulation

Currently, there is a lack of available scientific literature investigating the direct effects of this compound or its derivatives on the miRNA maturation pathway. This represents a potential area for future research to explore the broader biological activities of this compound class.

Protein-Ligand Interaction Profiling

Understanding the direct physical interactions between a compound and its protein targets is crucial for elucidating its mechanism of action. While comprehensive protein-ligand interaction profiling for this compound is not extensively documented, studies on related compounds have provided valuable insights.

A notable investigation focused on 1-phenyl-1,2,3,4-dihydroisoquinoline derivatives , which possess a similar core structure. This research identified these compounds as inhibitors of tubulin polymerization. nih.gov Molecular docking studies were conducted to elucidate the binding mode of these derivatives to tubulin, providing a structural basis for their observed activity. nih.gov Tubulin is a key component of microtubules, which are essential for various cellular processes, including cell division, making it an important target in cancer therapy.

In Vitro Mechanistic Studies and Target Engagement Assays

In vitro assays are fundamental for confirming the biological activity of a compound and quantifying its effects on specific molecular targets.

Enzyme Activity Assays

The inhibitory effects of this compound derivatives on various enzymes have been explored through in vitro assays.

A study on 3,4-Dihydroisoquinoline-2(1H)-sulfonamides identified them as potent inhibitors of carbonic anhydrase (CA), with some derivatives showing selectivity for specific isoforms such as hCA IX and hCA XIV over the ubiquitous hCA II. nih.gov

Furthermore, research on (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivatives has demonstrated their ability to inhibit both monoamine oxidase (MAO) and cholinesterase enzymes. nih.gov Specifically, some derivatives showed selective inhibition of MAO-A, while others displayed inhibitory activity against butyrylcholinesterase (BChE). nih.gov

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

| Derivative Class | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|

| 3,4-Dihydroisoquinoline-2(1H)-sulfonamides | Carbonic Anhydrase (CA) | Potent inhibition, with isoform selectivity | nih.gov |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamides | Monoamine Oxidase (MAO) | Inhibition (some selective for MAO-A) | nih.gov |

| Cholinesterase | Inhibition of Butyrylcholinesterase (BChE) | nih.gov |

Ligand Binding Assays (e.g., Surface Plasmon Resonance, Thermal Shift Assays)

Direct experimental data from ligand binding assays such as Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) specifically for this compound are not extensively reported in publicly available scientific literature. These techniques are pivotal in characterizing the direct interaction between a small molecule and its protein target.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics and affinity of molecular interactions in real-time. It relies on detecting changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. While SPR has been widely used to study the binding of various ligands to their targets, including those with isoquinoline-related structures, specific SPR data for this compound remains elusive.

Thermal Shift Assays (TSA) , also known as differential scanning fluorimetry, are employed to assess the thermal stability of a protein in the presence of a potential ligand. The principle is that ligand binding often stabilizes the protein, leading to an increase in its melting temperature (Tm). This method is a valuable tool for primary screening to identify potential binders. As with SPR, dedicated TSA studies on the interaction of this compound with specific protein targets have not been prominently documented.

The absence of such data in the literature suggests that either these specific studies have not been conducted or the results have not been published. Research has often focused on derivatives of the core scaffold. For instance, studies on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, which are structurally related, have identified them as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. nih.govnih.gov It is plausible that these derivatives, rather than the parent compound, have been prioritized for detailed biophysical characterization due to more promising initial biological screening results.

Gene Expression Analysis Related to Target Engagement

Comprehensive gene expression analysis, such as microarray or RNA-sequencing, following treatment with this compound, is not currently available in the public domain. This type of analysis is crucial for understanding the downstream cellular pathways affected by a compound and can provide significant clues about its mechanism of action and potential biological targets.

By examining the changes in the transcriptome of cells exposed to the compound, researchers can infer the cellular processes that are modulated. For example, the upregulation of genes involved in a particular signaling pathway could suggest that the compound interacts with a component of that pathway.

While direct gene expression data for this compound is lacking, studies on its derivatives have sometimes included molecular modeling and analysis of cellular effects that hint at target engagement. For instance, some 1-phenyl-3,4-dihydroisoquinoline derivatives have been investigated as tubulin polymerization inhibitors, a mechanism that would be expected to produce a distinct gene expression signature related to cell cycle arrest and apoptosis. nih.gov Similarly, research on 3-acyl isoquinolin-1(2H)-one derivatives has shown induction of G2 phase arrest and apoptosis, which would also be reflected in specific gene expression changes. nih.gov

The table below summarizes the current status of research on the direct molecular interactions and target-related gene expression of this compound.

| Analysis Type | Compound | Findings |

| Ligand Binding Assays (SPR, TSA) | This compound | No specific data available in public literature. |

| Gene Expression Analysis | This compound | No specific data available in public literature. |

Computational Chemistry and Molecular Modeling Applications in Dihydroisoquinolinone Research

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of dihydroisoquinolinone research, docking studies are frequently employed to elucidate how these compounds interact with the active sites of biological targets.

For instance, derivatives of 1-phenyl-3,4-dihydroisoquinoline (B1582135) have been evaluated as potential tubulin polymerization inhibitors. nih.gov Molecular docking was used to determine the binding mode of the most potent compound, which bears a 3'-hydroxy and 4'-methoxy substituted 1-phenyl B-ring, to the colchicine (B1669291) binding site of tubulin. nih.govscilit.com This computational analysis helped to explain the observed structure-activity relationships (SAR). nih.govscilit.com Similarly, docking studies on (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives revealed key interactions with amino acid residues in the active sites of monoamine oxidase (MAO)-A and MAO-B, clarifying their inhibitory mechanisms. nih.gov

In another study, dihydroisoquinolinone derivatives were identified as inhibitors of the p53-MDM2 protein-protein interaction. nih.gov An initial hit was discovered through virtual screening, and subsequent optimization was guided by molecular docking, leading to a low nanomolar inhibitor. nih.gov The docking simulations, later confirmed by X-ray crystallography, revealed a novel binding mode for this class of inhibitors. nih.gov Dihydroisoquinolinone derivatives have also been designed as inhibitors of poly(ADP-ribose) polymerase (PARP), where docking simulations corroborated structure-activity generalizations from in vitro testing. nih.gov